Cas no 2034332-07-3 (N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide)

N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide
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- Inchi: 1S/C16H21NO4S/c1-16(21-3,12-20-2)11-17-22(18,19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,17H,11-12H2,1-3H3
- InChI Key: GWQPMLKZMXAPQG-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C2C=CC=CC=12)(NCC(C)(COC)OC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 448
- XLogP3: 2.1
- Topological Polar Surface Area: 73
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6507-5470-5mg |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
2034332-07-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6507-5470-40mg |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
2034332-07-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6507-5470-10μmol |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
2034332-07-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6507-5470-50mg |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
2034332-07-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6507-5470-75mg |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
2034332-07-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6507-5470-15mg |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
2034332-07-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6507-5470-4mg |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
2034332-07-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6507-5470-2mg |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
2034332-07-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6507-5470-10mg |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
2034332-07-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6507-5470-20mg |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
2034332-07-3 | 20mg |
$99.0 | 2023-09-08 |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide Related Literature
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide
Professional Introduction to N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide (CAS No. 2034332-07-3)
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide (CAS No. 2034332-07-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, characterized by its naphthalene core sulfonamide functional group and an isobutyl chain with methoxy substituents, represents a promising candidate for further research and development in medicinal chemistry.
The structural motif of N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide incorporates several key features that make it of particular interest. The naphthalene ring system provides a rigid aromatic framework, which can be exploited for interactions with biological targets such as enzymes and receptors. Additionally, the sulfonamide group is a well-known pharmacophore that enhances solubility and bioavailability, making it an attractive feature for drug design. The presence of two methoxy groups on the isobutyl chain further modulates the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as therapeutic agents. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The specific arrangement of substituents in N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide suggests that it may exhibit unique interactions with biological targets, which could lead to the discovery of new pharmacological effects.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the naphthalene sulfonamide core with the isobutyl chain bearing methoxy groups creates a complex molecular scaffold that can be further modified to optimize biological activity. Researchers have been exploring various synthetic strategies to derivatize this compound, aiming to enhance its potency and selectivity against specific disease targets.
The chemical synthesis of N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the sulfonamide group typically involves reaction between a naphthalene derivative and an appropriate sulfonyl chloride or sulfonyl azide in the presence of a base catalyst. Subsequent functionalization of the isobutyl chain with methoxy groups adds another layer of complexity but also enhances the compound's pharmacological profile.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules like N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide with greater accuracy before conducting expensive experimental trials. Molecular docking studies have been particularly useful in identifying potential binding interactions with target proteins. These studies have hinted at possible applications in modulating enzyme activity and receptor binding, which could have therapeutic implications.
The pharmacokinetic properties of this compound are also of great interest. The presence of polar functional groups such as the sulfonamide moiety improves water solubility, which is crucial for oral bioavailability and tissue distribution. Additionally, the lipophilic isobutyl chain can enhance membrane permeability, allowing for efficient cellular uptake. Understanding these properties is essential for designing effective drug formulations and predicting clinical outcomes.
In conclusion, N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs aimed at addressing various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in developing next-generation therapeutic agents.
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